![molecular formula C17H23NO3 B7494921 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-phenylbutan-1-one](/img/structure/B7494921.png)
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-phenylbutan-1-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as DAPH-12 and belongs to the class of spirocyclic ketones. Its unique chemical structure and pharmacological properties make it an attractive candidate for drug development.
Wirkmechanismus
The exact mechanism of action of DAPH-12 is not fully understood, but it is believed to act by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis. DAPH-12 has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. It has also been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a key role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
DAPH-12 has been shown to have various biochemical and physiological effects, depending on the disease model and the experimental conditions. In cancer cells, DAPH-12 has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In Alzheimer's disease models, DAPH-12 has been shown to inhibit the aggregation of beta-amyloid peptides and reduce oxidative stress. In Parkinson's disease models, DAPH-12 has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DAPH-12 in lab experiments is its unique chemical structure and pharmacological properties, which make it an attractive candidate for drug development. However, one of the main limitations of using DAPH-12 in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on DAPH-12, including:
1. Further optimization of the synthesis method to improve the overall yield and purity of the compound.
2. Investigation of the pharmacokinetics and pharmacodynamics of DAPH-12 in vivo to determine its efficacy and safety.
3. Identification of the molecular targets and signaling pathways involved in the mechanism of action of DAPH-12.
4. Evaluation of the potential therapeutic applications of DAPH-12 in other diseases, such as diabetes and cardiovascular disease.
5. Development of novel drug delivery systems for DAPH-12 to improve its solubility and bioavailability.
Conclusion:
In conclusion, 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-phenylbutan-1-one is a synthetic compound that has shown promising results as a potential therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Its unique chemical structure and pharmacological properties make it an attractive candidate for drug development, and further research is needed to fully understand its mechanism of action and therapeutic potential.
Synthesemethoden
The synthesis of DAPH-12 involves a multi-step process that starts with the reaction between 4-phenylbutan-2-one and 1,3-propanediol to form the intermediate compound 1-(4-phenylbutan-2-yl)-1,3-propanediol. This intermediate is then reacted with paraformaldehyde and ammonium acetate to form the spirocyclic ketone 1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-3-phenylbutan-1-one. The overall yield of this synthesis process is around 25%.
Wissenschaftliche Forschungsanwendungen
DAPH-12 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, DAPH-12 has shown promising results as a potent inhibitor of the Akt/mTOR signaling pathway, which is involved in the proliferation and survival of cancer cells. In Alzheimer's disease research, DAPH-12 has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a key role in the development of this disease. In Parkinson's disease research, DAPH-12 has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Eigenschaften
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-3-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-14(15-5-3-2-4-6-15)13-16(19)18-9-7-17(8-10-18)20-11-12-21-17/h2-6,14H,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRUVGQOWFEFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCC2(CC1)OCCO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


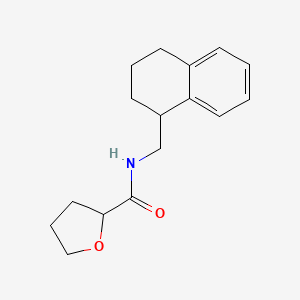

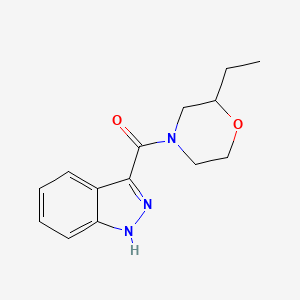
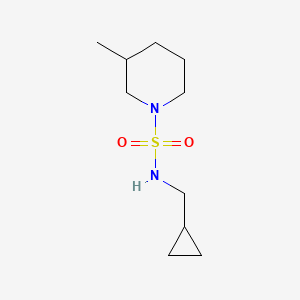

![7-[(4-Ethoxyphenoxy)methyl]-1,3-dimethyl-7,8-dihydropurino[8,9-b][1,3]oxazole-2,4-dione](/img/structure/B7494888.png)

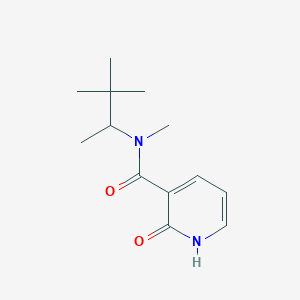
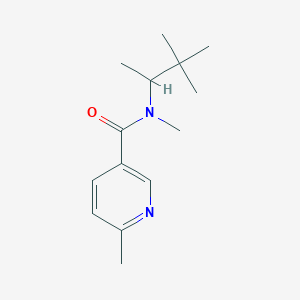
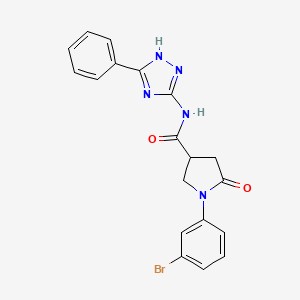
![5,7-dimethyl-N-[3-(oxolan-2-ylmethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7494936.png)
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7494944.png)
![2-Cyclopent-2-en-1-yl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7494950.png)